molecular formula C7H7BN2O2 B2560727 PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID CAS No. 2096342-39-9

PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID

Cat. No.: B2560727
CAS No.: 2096342-39-9
M. Wt: 161.96
InChI Key: QOQVVOKEUDGBGD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-boronic acid is a high-value boronic acid derivative that serves as a crucial building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, a palladium-catalyzed process that is the single most used reaction in the pharmaceutical industry for carbon-carbon bond formation . This reaction enables the efficient attachment of diverse (hetero)aromatic systems to the pyrazolo[1,5-a]pyridine core, facilitating the rapid exploration of structure-activity relationships in medicinal chemistry campaigns . Compounds containing the pyrazolo[1,5-a]pyridine scaffold have been found to possess significant biological activity, with over 400 publications featuring this bicycle in a recent five-year period . Certain derivatives are effective as adenosine A1 antagonists and as potent kinase inhibitors, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . As a versatile synthetic intermediate, this boronic acid is instrumental for creating a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are key intermediates in the development of potential therapeutics for various diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVVOKEUDGBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=NN2C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 5 Boronic Acid and Its Precursors

Direct Synthesis of Pyrazolo[1,5-a]pyridine (B1195680) Boronic Acids and Esters

The direct introduction of a boronic acid or ester functionality onto a pre-formed pyrazolo[1,5-a]pyridine ring is a highly efficient approach. Key strategies include transition-metal-catalyzed C-H activation and the conversion of halogenated intermediates.

Iridium-Catalyzed C-H Borylation Strategies

A powerful and atom-economical method for the direct synthesis of pyrazolo[1,5-a]pyridine boronic esters is the iridium-catalyzed C-H borylation. This reaction utilizes a catalyst, often in conjunction with a bidentate ligand, to selectively activate a carbon-hydrogen bond and install a boryl group. For the pyrazolo[1,5-a]pyridine system, this methodology has been shown to exhibit a notable regioselectivity for the C-5 position. umich.edu This selectivity is attributed to a balance of steric and electronic factors within the heterocyclic ring system, making it a preferred method for accessing the 5-borylated derivative directly from the parent heterocycle.

The general reaction involves treating pyrazolo[1,5-a]pyridine with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of an iridium catalyst.

Table 1: Iridium-Catalyzed C-H Borylation of Pyrazolo[1,5-a]pyridine

Reactant Reagent Catalyst System Product Regioselectivity

cod = 1,5-cyclooctadiene; dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Synthesis from Halogenated Pyrazolo[1,5-a]pyridine Intermediates

A well-established and versatile method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the conversion of an aryl or heteroaryl halide with a diboron reagent. For the synthesis of pyrazolo[1,5-a]pyridine-5-boronic acid, a 5-halogenated pyrazolo[1,5-a]pyridine, such as 5-bromopyrazolo[1,5-a]pyridine, serves as a key precursor. This starting material is commercially available, facilitating its use in this synthetic route.

The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. The halogenated pyrazolo[1,5-a]pyridine is reacted with a diboron reagent, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Table 2: Miyaura Borylation of 5-Bromopyrazolo[1,5-a]pyridine

Reactant Reagent Catalyst Base Product

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Core Pyrazolo[1,5-a]pyridine Construction Methods

The synthesis of the pyrazolo[1,5-a]pyridine core is a fundamental aspect of obtaining precursors for borylation. Various strategies have been developed, including cyclocondensation, multicomponent, and pericyclic reactions. These methods allow for the construction of the heterocyclic scaffold, which can then be functionalized at the 5-position.

Cyclocondensation Reactions with 1,3-Biselectrophilic Compounds

A prevalent method for constructing the pyrazolo[1,5-a]pyridine ring system is through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds. This approach is versatile, allowing for the introduction of various substituents on the resulting heterocyclic core. To obtain precursors for this compound, the choice of the 1,3-biselectrophile is crucial to enable subsequent functionalization at the 5-position. For instance, using a 1,3-dicarbonyl compound with a handle for halogenation can provide a suitable precursor.

A general representation of this reaction is the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent, often under acidic or basic conditions, to yield the pyrazolo[1,5-a]pyridine scaffold.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and convergent pathway to complex molecules in a single synthetic operation by combining three or more starting materials. nih.govajol.info Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyridines and related fused heterocyclic systems. beilstein-journals.orglongdom.org These reactions often proceed with high atom economy and can generate a diverse range of substituted products. By carefully selecting the components, it is possible to construct a pyrazolo[1,5-a]pyridine ring with a substituent at the 5-position that can be converted to a bromo or other leaving group, thereby providing a precursor for Miyaura borylation.

Pericyclic Reaction Pathways, Including [4+2] Cycloadditions

Pericyclic reactions, particularly cycloaddition reactions, represent another elegant strategy for the construction of the pyrazolo[1,5-a]pyridine core. organic-chemistry.org The [4+2] cycloaddition (Diels-Alder reaction) is a powerful tool for forming six-membered rings. In the context of pyrazolo[1,5-a]pyridine synthesis, this can involve the reaction of a suitable diene with a dienophile. While less common than cyclocondensation and multicomponent approaches for this specific heterocycle, pericyclic strategies can offer unique pathways to substituted pyrazolo[1,5-a]pyridines. For instance, an intramolecular Diels-Alder reaction of a precursor containing both a pyrazole (B372694) and a diene functionality could potentially lead to the fused ring system.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridines and their precursors. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net

One prominent microwave-assisted approach involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with aminopyrazoles. acs.org This method provides an efficient route to a variety of substituted pyrazolo[3,4-b]pyridines and can be adapted for the synthesis of the isomeric pyrazolo[1,5-a]pyridine core. For instance, a mixture of a suitable β-halo aldehyde, an aminopyrazole, a palladium catalyst such as palladium(II) acetate (Pd(OAc)2) with a phosphine (B1218219) ligand, and a base like potassium carbonate (K2CO3) can be irradiated in a dedicated microwave reactor to afford the desired pyrazolo[1,5-a]pyridine scaffold in good yields. acs.org

Three-component reactions are also highly amenable to microwave conditions. The reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation is a successful and widely adopted method for the synthesis of related pyrazolo[1,5-a]pyrimidines, and similar principles can be applied to the synthesis of pyrazolo[1,5-a]pyridines. researchgate.net These reactions are often complete within minutes and result in high-purity products. researchgate.net Furthermore, microwave heating has been successfully employed in the synthesis of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines in a three-step process with a total reaction time of just one hour. byu.edu

The table below summarizes representative conditions for microwave-assisted synthesis of pyrazolo[1,5-a]pyridine analogues.

ReactantsCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
β-halovinyl aldehyde, 5-aminopyrazolePd(OAc)2, PPh3, K2CO3Solvent-free12015 minGood acs.org
Aryl acetonitriles, DMF-DMA, H2NNH2·HBr, malondialdehydesNone---1203 x 20 min20-93 byu.edu
5-aminopyrazoles, β-ketonitrilesNoneSolvent-free------High nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of pyrazolo[1,5-a]pyridines and their precursors, several eco-friendly strategies have been developed.

A notable green approach is the use of sonochemistry, which employs ultrasound to induce chemical reactions. A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines. acs.org This method involves the [3+2] cycloaddition of dialkyl acetylenedicarboxylates, ethyl propiolate, and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, often with very good to excellent yields. acs.org

The use of environmentally benign solvents is another cornerstone of green chemistry. Polyethylene glycol (PEG-400), a biodegradable and non-toxic solvent, has been successfully used for the synthesis of thienyl pyrazolo[1,5-a]pyrimidines, suggesting its applicability to the pyridine analogues. nih.gov Reactions in aqueous media or under solvent-free conditions are also preferred green alternatives to traditional volatile organic solvents. nih.gov

Furthermore, catalyst-free reactions contribute to the greenness of a synthetic protocol by avoiding the use of potentially toxic and expensive metal catalysts. The sonochemical synthesis of pyrazolo[1,5-a]pyridines mentioned above is an example of a catalyst-free approach. acs.org Another green method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines, which is both direct and atom-economical. nih.govacs.org

Green ApproachReactantsConditionsAdvantagesReference
Sonochemistry2-imino-1H-pyridin-1-amines, alkynes/alkenesCatalyst-free, ultrasoundHigh efficiency, convenient, one-pot acs.org
Green Solvents (e.g., PEG-400, water)Aminopyrazoles, β-dicarbonyl compoundsMild conditionsBiodegradable, non-toxic, reduced waste nih.gov
Catalyst-freeN-amino-2-iminopyridines, β-dicarbonylsAcetic acid, O2Atom economy, avoids metal catalysts nih.govacs.org

Strategic Functionalization of the Pyrazolo[1,5-a]pyridine Core for Boronic Acid Introduction

Once the pyrazolo[1,5-a]pyridine core is synthesized, the next crucial step is the regioselective introduction of the boronic acid group at the 5-position. Two primary strategies are employed for this purpose: direct C-H activation and a two-step process involving halogenation followed by a cross-coupling reaction.

Regioselective C-H Activation Methodologies

Direct C-H activation is an increasingly popular and atom-economical strategy for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. For the pyrazolo[1,5-a]pyridine scaffold, regioselective metalation using strong bases is a key method to activate specific C-H bonds.

The use of magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the regioselective deprotonation of the pyrazolo[1,5-a]pyridine core. nih.gov The position of metalation can be directed by substituents on the ring. Subsequent quenching of the resulting organometallic intermediate with an appropriate boron electrophile, such as a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), would yield the desired boronic ester, which can then be hydrolyzed to the boronic acid. While direct borylation at the C5 position has not been explicitly detailed, the principles of directed metalation suggest its feasibility with appropriate substitution patterns on the pyrazolo[1,5-a]pyridine ring.

Recent advancements in photoredox catalysis have enabled novel C-H functionalization reactions. For instance, visible light-induced C-5 selective C-H radical borylation of imidazo[1,2-a]pyridines with NHC-boranes has been reported. url.edu Given the structural similarity between imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, this method presents a promising avenue for the direct and regioselective introduction of a boryl group at the C5 position under mild conditions.

Halogenation and Subsequent Cross-Coupling Pathways

A more traditional yet highly reliable two-step approach for introducing a boronic acid group involves the initial halogenation of the pyrazolo[1,5-a]pyridine core, followed by a palladium-catalyzed cross-coupling reaction.

Regioselective Halogenation: The first step is the regioselective installation of a halogen atom (typically bromine or iodine) at the 5-position of the pyrazolo[1,5-a]pyridine ring. While specific literature on the 5-halogenation of the parent pyrazolo[1,5-a]pyridine is scarce, halogenation of the related pyrazolo[1,5-a]pyrimidine (B1248293) system is well-documented. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the selective halogenation of these types of heterocycles. rsc.org The regioselectivity of the halogenation can be influenced by the electronic properties of the substituents already present on the ring. For instance, studies on pyrazolo[1,5-a]pyrimidines have shown that C3-halogenation is often favored, but dihalogenation at both C3 and C5 positions can also be achieved by modifying the reaction conditions. byu.edu

Miyaura Borylation: Once the 5-halopyrazolo[1,5-a]pyridine is obtained, the boronic acid moiety can be introduced via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction proceeds under mild conditions and exhibits good functional group tolerance. nih.gov

A typical procedure would involve reacting the 5-halopyrazolo[1,5-a]pyridine with B2pin2, a palladium catalyst such as Pd(dppf)Cl2 or a combination of a palladium source like Pd2(dba)3 and a phosphine ligand, and a base like potassium acetate (KOAc) in an aprotic solvent such as dioxane or toluene. The resulting this compound pinacol (B44631) ester can then be hydrolyzed to the final this compound. The Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids has been successfully demonstrated, which strongly supports the viability of the reverse reaction, the Miyaura borylation, on a halo-pyrazolo[1,5-a]pyridine. researchgate.net

The following table outlines the general conditions for the Miyaura borylation reaction.

SubstrateBoron SourceCatalystBaseSolventProductReference
Aryl/Heteroaryl HalideBis(pinacolato)diboron (B2pin2)Pd(dppf)Cl2 or Pd2(dba)3/phosphine ligandKOAc, K3PO4Dioxane, TolueneAryl/Heteroaryl Boronic Ester nih.govnih.gov

Reactivity and Synthetic Transformations of Pyrazolo 1,5 a Pyridine 5 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. For a substrate like pyrazolo[1,5-a]pyridine-5-boronic acid, the boronic acid moiety would serve as the organometallic component, transferring the pyrazolo[1,5-a]pyridine (B1195680) group to another molecule.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

In a hypothetical Suzuki-Miyaura reaction involving this compound, the reaction would proceed as follows:

Reactants : this compound would be coupled with various aryl or vinyl halides (e.g., Ar-Br, Ar-Cl) or triflates (Ar-OTf).

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor (like Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos), is typically used.

Base : A base such as sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Solvent : A mixture of solvents, often including water and an organic solvent like dioxane, toluene, or dimethylformamide (DMF), is common.

The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. While this reaction is widely applied, specific conditions and yields for this compound are not reported in the provided literature.

Related Cross-Coupling Methodologies (e.g., Heck Reaction, Sonogashira Coupling)

The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-couplings. However, these reactions typically utilize an organohalide as the starting material from the heterocyclic side, not a boronic acid.

Heck Reaction : This reaction couples an unsaturated halide or triflate with an alkene. A boron Heck reaction is a variant that does use a boronic acid, coupling it with an alkene under oxidative conditions (Pd(II) catalysis). This would introduce the pyrazolo[1,5-a]pyridin-5-yl group at a vinylic position of the alkene partner.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. A direct Sonogashira-type coupling starting from a boronic acid is not the standard protocol. An "umpolung" Sonogashira-type coupling has been developed where boronic acids are coupled with alkynyl iodine(III) reagents, but this is a specialized variant. rsc.org

There is no specific data available for Heck or Sonogashira reactions starting directly with this compound.

Derivatization Strategies Utilizing the Boronic Acid Moiety

Beyond C-C bond formation, the boronic acid group is a versatile functional handle for other transformations, although these are less common than Suzuki couplings. Potential derivatizations include:

Chan-Lam Coupling : This reaction forms a carbon-heteroatom bond, coupling the boronic acid with N-H or O-H containing compounds (amines, phenols, etc.) using a copper catalyst to form C-N or C-O bonds.

Conversion to other functional groups : Boronic acids can be converted into other functionalities. For instance, oxidation can yield the corresponding phenol (B47542) (hydroxyl group), and reaction with hydroxylamine (B1172632) can lead to the amine.

Again, while these are established transformations for boronic acids in general, specific protocols and results for this compound are not available.

Chemo- and Regioselectivity in Reactions Involving the this compound Scaffold

The concept of chemo- and regioselectivity for this compound would apply if there were other reactive sites on the pyrazolo[1,5-a]pyridine ring. For instance, if another position held a halogen (e.g., a bromo group), a reaction could potentially be directed to either the boronic acid site or the halogen site depending on the chosen coupling reaction and conditions.

Chemoselectivity : One could envision a scenario with a hypothetical 3-bromo-pyrazolo[1,5-a]pyridine-5-boronic acid. A Suzuki coupling would likely react at the boronic acid position, while a Stille or Sonogashira coupling would react at the bromo position. This allows for sequential, site-selective functionalization.

Regioselectivity : This is more relevant to the synthesis of the scaffold itself, where controlling the position of substitution during ring formation is crucial. sci-hub.senih.gov For a pre-formed molecule like this compound, regioselectivity is defined by the position of the boronic acid at C5, and subsequent reactions would occur at this site.

Without experimental data on multifunctionalized this compound derivatives, any discussion of chemo- and regioselectivity remains theoretical.

Advanced Applications of Pyrazolo 1,5 a Pyridine 5 Boronic Acid in Contemporary Chemical Research

Application in Organic Synthesis as a Versatile Building Block

Pyrazolo[1,5-a]pyridine-5-boronic acid has emerged as a significant building block in organic synthesis, prized for its role in constructing diverse and complex molecular frameworks. Its fused heterocyclic structure provides a rigid and planar scaffold that is highly amenable to chemical modifications. nih.gov The presence of the boronic acid functional group allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Combinatorial Library Design and Synthesis

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, closely related to pyrazolo[1,5-a]pyridine (B1195680), is considered a privileged structure in drug discovery and combinatorial library design. nih.gov This is due to its synthetic versatility, which allows for structural modifications at multiple positions around its periphery. nih.gov The ability to readily diversify the core structure is a key advantage in generating large libraries of compounds for high-throughput screening.

A notable example of this is the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides. nih.gov This large-scale synthesis was achieved through the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction methodologies. nih.gov The use of simple manual techniques for parallel reactions and straightforward purification procedures enabled the efficient production of a high-purity compound library. nih.gov This demonstrates the utility of pyrazolo[1,5-a]pyridine-based scaffolds in generating extensive chemical libraries for biological screening.

Complex Molecular Architecture Construction

The construction of complex molecular architectures is a central theme in modern organic synthesis, and this compound serves as a valuable tool in this endeavor. Palladium-catalyzed cross-coupling reactions are instrumental in this context, allowing for the precise and efficient formation of intricate structures. rsc.org These methods facilitate the introduction of diverse functional groups, which enhances the structural diversity and biological activity of the resulting molecules. rsc.org

For instance, PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes provides a pathway to a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. organic-chemistry.org Furthermore, the synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org These synthetic strategies highlight the adaptability of the pyrazolo[1,5-a]pyridine core in building complex and functionally rich molecules.

Asymmetric Synthesis

While specific examples detailing the direct use of this compound in asymmetric synthesis are not prevalent in the reviewed literature, the broader class of pyrazolo-pyridines has been shown to be amenable to enantioselective transformations. A notable example is the efficient asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This reaction, catalyzed by a chiral-at-metal Rh(III) complex, affords pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and excellent enantioselectivities (85–99% ee). rsc.org This demonstrates the potential for developing asymmetric methodologies for related pyrazolo[1,5-a]pyridine scaffolds, which could open up new avenues for the synthesis of chiral molecules with specific biological activities.

Contributions to Medicinal Chemistry Research

The pyrazolo[1,5-a]pyridine scaffold and its derivatives have made significant contributions to medicinal chemistry, particularly in the discovery of novel therapeutic agents. These compounds are known to exhibit a wide range of pharmacological activities. nih.gov

Development of Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines, which share a core structure with pyrazolo[1,5-a]pyridines, are a well-established class of potent protein kinase inhibitors (PKIs), playing a crucial role in targeted cancer therapy. nih.govrsc.org Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer, making them important targets for small-molecule inhibitors. nih.govrsc.org Derivatives of this scaffold have been developed as inhibitors for a variety of kinases.

Kinase Inhibitor Development Utilizing the Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Scaffold

Target Kinase Compound Series/Scaffold Key Findings
PI3Kδ Indol-4-yl-pyrazolo[1,5-a]pyrimidine A library of small-molecule inhibitors was synthesized with IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. Compound CPL302253 (54) showed an IC50 of 2.8 nM. mdpi.com
AAK1 Pyrazolo[1,5-a]pyrimidine-based macrocycles A series of macrocyclic inhibitors were developed, with some compounds showing potent inhibition of AAK1 and promising selectivity within the NAK family of kinases. biorxiv.org
CDK2/TRKA Pyrazolo[1,5-a]pyrimidine derivatives Synthesized compounds demonstrated potential as dual inhibitors of CDK2 and TRKA kinases and exhibited potent anticancer activity against various cancer cell lines. nih.gov

| Trk family | Pyrazolo[1,5-a]pyrimidine derivatives | The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers. Structural modifications have led to compounds with potent inhibitory activity against the Trk kinase family. mdpi.com |

These examples underscore the importance of the pyrazolo[1,5-a]pyridine and related pyrimidine scaffolds in the design and development of novel kinase inhibitors for various therapeutic applications.

Exploration of Enzymatic Inhibitory Activities

The pharmacological potential of pyrazolo[1,5-a]pyrimidines was recognized in the 1980s and 1990s when they were identified as potent inhibitors of various enzymes, particularly protein kinases. nih.gov The fused ring system provides a rigid framework that is conducive to chemical modifications, which can significantly influence the compound's interaction with biological targets. nih.gov

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.gov Their ability to inhibit enzymes extends beyond kinases. For example, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related, was screened for anti-inflammatory activity. mdpi.com Certain compounds from this library demonstrated the ability to inhibit MAPKs, with some showing micromolar binding affinities for JNK1, JNK2, and JNK3. mdpi.com

Enzymatic Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine and Related Scaffolds

Enzyme/Target Scaffold Observed Activity
Protein Kinases Pyrazolo[1,5-a]pyrimidine Potent inhibitory activity against a wide range of protein kinases. nih.gov
MAPKs (JNK1, JNK2, JNK3) Pyrazolo[1,5-a]quinazoline Micromolar binding affinities, indicating potential as anti-inflammatory agents. mdpi.com

| Various Microorganisms | Pyrazolo[1,5-a]pyrimidine | Some synthesized derivatives were evaluated for their in vitro antimicrobial properties. researchgate.net |

These findings highlight the versatility of the pyrazolo[1,5-a]pyridine and related heterocyclic systems as platforms for the discovery of inhibitors targeting a diverse range of enzymes.

Anti-Tuberculosis Agent Design

The pyrazolo[1,5-a]pyridine framework has emerged as a promising scaffold in the design of novel agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Researchers have developed a series of pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) that exhibit potent anti-tubercular activity. nih.govnih.gov The design of these compounds often employs a "scaffold hopping" strategy, where the pyrazolo[1,5-a]pyridine core serves as a bioisostere for other heterocyclic systems known to have anti-TB activity, such as imidazo[1,2-a]pyridine. nih.gov

These derivatives have demonstrated excellent in vitro potency, with minimum inhibitory concentration (MIC) values in the nanomolar range against both the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mtb (MDR-TB) strains. nih.govacs.org For instance, a series of PPA derivatives with a diaryl side chain showed MIC values of less than 0.002 µg/mL against the H37Rv strain and various isoniazid- and rifampicin-resistant strains. nih.govacs.org

Key findings from structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo[1,5-a]pyridine core and the carboxamide side chain are crucial for activity. For example, a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold showed better potency against drug-resistant Mtb isolates compared to a 2-methyl-5-methyl variant. nih.govacs.org Furthermore, certain compounds not only display high potency but also favorable pharmacokinetic profiles and low cytotoxicity. nih.govacs.org One representative compound significantly reduced the bacterial load in a mouse model of tuberculosis, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov

Table 1: In Vitro Anti-tubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
CompoundScaffold ModificationSide ChainMIC H37Rv (μg/mL)MIC rINH Mtb (μg/mL)MIC rRMP Mtb (μg/mL)Reference
5k2,5-dimethyl(4-(trifluoromethoxy)phenyl)methyl0.0040.0080.004 nih.gov
6j2-methyl-5-methoxy(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methyl<0.002<0.002<0.002 nih.govacs.org
Hybrid 72-methyl-5-methoxyHybrid side chain0.0060.003-0.0140.003-0.014 nih.gov

Utility in Materials Science and Photophysical Investigations

The rigid, planar structure and π-conjugated system of the pyrazolo[1,5-a]pyridine scaffold make it an excellent candidate for the development of novel organic functional materials, particularly in the field of photophysics.

Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidines have been identified as a promising class of fluorophores. nih.govrsc.org Their appeal lies in their compact size, high fluorescence quantum yields, and the synthetic versatility that allows for extensive functionalization. rsc.orgnih.gov New fluorescent core skeletons based on this framework, such as fluoremidine (FD), have been discovered and can be prepared through efficient methods like one-pot silver-catalyzed cascade cyclizations. researchgate.netrsc.org

These fluorophores have been developed into practical tools for bioimaging. For example, a pyrazolo[1,5-a]pyridine carboxylic acid was developed as a novel fluorescent probe for detecting pH in acidic environments. nih.govrsc.org This probe demonstrated a rapid response, high quantum yield (φ = 0.64), and was successfully used to monitor intracellular pH changes in living cells. nih.gov Other derivatives have been designed as probes for visualizing lipid droplets, which are important organelles in cell metabolism. researchgate.net The design of these probes often relies on modulating the donor-π-acceptor character of the molecule to achieve the desired fluorescent properties. unito.it

A key advantage of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is the ability to tune their photophysical properties through chemical modification. rsc.org The absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift can be finely controlled by introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the heterocyclic core. rsc.org

This tunability is often governed by an intramolecular charge transfer (ICT) mechanism. For instance, in a series of 7-substituted pyrazolo[1,5-a]pyrimidines, EDGs at the 7-position were found to enhance both absorption and emission intensities, resulting in quantum yields as high as 0.97. rsc.org In contrast, EWGs at the same position led to lower intensities. rsc.org This predictable structure-property relationship allows for the rational design of fluorophores for specific applications. The combination of the pyrazolo[1,5-a]pyrimidine core with other moieties, such as dioxaborinine, can further enhance the ICT process, leading to significantly increased fluorescence quantum yields. researchgate.net

Table 2: Tunable Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives (in Dichloromethane)
CompoundSubstituent at C7Group TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
4a4-PyridylEWG3513990.89 rsc.org
4dPhenylNeutral3463960.85 rsc.org
4e4-MethoxyphenylEDG3604150.97 rsc.org
4f2-NaphthylNeutral/π-extended3504020.81 rsc.org

Beyond their properties in solution, pyrazolo[1,5-a]pyrimidine derivatives exhibit interesting characteristics in the solid state, making them attractive for applications in organic electronics and materials science. nih.gov These molecules have a tendency to form well-defined crystals, where supramolecular interactions and molecular packing play a crucial role in their solid-state properties. nih.gov

Research has shown that derivatives bearing simple aryl groups can be efficient solid-state emitters. Quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63 have been reported for certain pyrazolo[1,5-a]pyrimidines. rsc.org The solid-state emission is highly dependent on the crystal packing, which can be controlled by the nature and position of the substituents. This allows for the design of materials with specific solid-state optical properties, which is crucial for applications such as organic light-emitting diodes (OLEDs).

Catalytic Applications and Ligand Design

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are rich in nitrogen atoms, making them excellent candidates for use as ligands in coordination chemistry and catalysis. semanticscholar.org The nitrogen atoms in both the pyrazole (B372694) and pyridine/pyrimidine rings can act as donor sites to coordinate with a variety of metal centers.

This coordination ability has been exploited to synthesize novel organometallic complexes. For example, a series of neutral rhenium(I) tricarbonyl complexes have been prepared using various 7-aryl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine derivatives as ligands. semanticscholar.org These complexes were characterized and evaluated for their biological activities, demonstrating that the metal-ligand framework can lead to potent cytotoxic effects against cancer cell lines. semanticscholar.org

Furthermore, the pyrazolo[1,5-a]pyridine scaffold itself is often constructed using catalytic methods. Palladium-catalyzed reactions, such as the Suzuki coupling, are frequently employed to functionalize the core structure. nih.gov Additionally, methods like palladium(II)-catalyzed C-H bond activation have been used for the direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors, demonstrating the interplay between the heterocyclic scaffold and catalytic transition metals. researchgate.net This synthetic accessibility, combined with the inherent coordinating ability of the scaffold, positions pyrazolo[1,5-a]pyridine derivatives as versatile building blocks for the design of new catalysts and functional metal complexes.

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridine 5 Boronic Acid and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of pyrazolo[1,5-a]pyridine (B1195680) derivatives, these studies have been instrumental in understanding their mechanism of action and in the rational design of more potent inhibitors for various therapeutic targets, particularly protein kinases.

Docking simulations have been widely employed to investigate the interaction of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity, with molecular docking studies revealing their binding mode within the active site of CDK2. ekb.egekb.eg These studies often show that the pyrazolo[1,5-a]pyrimidine scaffold acts as a hinge-binder, forming critical hydrogen bonds with backbone atoms in the hinge region of the kinase. For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is frequently observed to form a hydrogen bond with the amino acid Met592 in the hinge region of Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com

In the development of selective PI3Kδ inhibitors, docking studies suggested that indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core could form an additional hydrogen bond with Asp-787, a key interaction for selectivity. nih.gov Furthermore, the crucial role of hydrogen bonding between a morpholine (B109124) ring substituent and the amino acid Val-828 in the hinge region has been highlighted. nih.gov

The following table summarizes the results of selected docking studies on pyrazolo[1,5-a]pyrimidine derivatives, showcasing their interactions with different protein targets.

Compound/DerivativeTarget ProteinKey InteractionsReference
Pyrazolo[1,5-a]pyrimidin-2-amine derivatives (5a-c)CDK2Good fitting against the target protein in comparison to the reference molecule. ekb.eg
5-indole-pyrazolo[1,5-a]pyrimidine derivativesPI3KδPotential hydrogen bond with Asp-787; Hydrogen bonding between morpholine substituent and Val-828. nih.gov
3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivativesTrkAN1 atom of the pyrazolo[1,5-a]pyrimidine forms a hydrogen bond with Met592. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesDNA gyrase, Secreted aspartic proteaseLower binding energy with different types of binding modes. johnshopkins.edu

These computational insights are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Methodologies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazolo[1,5-a]pyridine and its derivatives, SAR studies have been crucial in identifying key structural features required for their therapeutic effects, particularly as kinase inhibitors. nih.gov

The rigid, planar framework of the fused pyrazolo[1,5-a]pyrimidine ring system is highly amenable to chemical modifications at various positions, which can significantly impact electronic properties, lipophilicity, and molecular conformation, thereby affecting interactions with biological targets. nih.gov

Key SAR findings for pyrazolo[1,5-a]pyrimidine derivatives include:

Substituents at the C2 and C7 positions: Modifications at these positions have been shown to significantly influence the potency and selectivity of these compounds as kinase inhibitors. For instance, in a series of CDK2 and TRKA dual inhibitors, substitutions on the phenyl group at the C7 position and the anilinyl group at the C2 position led to variations in inhibitory activity. mdpi.com

Influence of specific functional groups: The introduction of a methoxy (B1213986) group in certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated enhanced anticancer activity compared to phenyl or methyl groups. ekb.egekb.eg In another study, the presence of a carboxamide group at the third position was found to enhance Trk inhibition. mdpi.com

Impact of lipophilicity: Replacing a phenyl moiety with a more lipophilic naphthalene (B1677914) group in some derivatives enhanced their efficacy against CDK2 and TRKA. mdpi.com

Role of halogens: The incorporation of a bromobenzene (B47551) at position 2 of the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced anticancer properties. tpcj.org Similarly, a bromo-substituted derivative showed better activity against CDK2 and TRKA compared to its chloro-substituted counterpart. mdpi.com

The table below illustrates some of the key SAR findings for pyrazolo[1,5-a]pyrimidine derivatives.

Scaffold PositionSubstituent/ModificationEffect on ActivityTargetReference
Position 2BromobenzeneEnhanced anticancer propertiesA-549 and HL-60 cell lines tpcj.org
Position 3Carboxamide groupEnhanced Trk inhibitionTrkA mdpi.com
GeneralMethoxy groupBetter anticancer activity than phenyl or methylHCT-116 cell line ekb.egekb.eg
Phenyl moietyReplacement with naphthaleneEnhanced efficacyCDK2 and TRKA mdpi.com
Phenyl groupBromo substitutionBetter activity than chloro substitutionCDK2 and TRKA mdpi.com

These SAR studies provide a roadmap for the rational design of new pyrazolo[1,5-a]pyridine-based compounds with improved therapeutic potential.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure, properties, and spectra of molecules. These computational techniques have been applied to pyrazolo[1,5-a]pyridine derivatives to gain a deeper understanding of their molecular geometries, electronic properties, and photophysical behavior.

DFT calculations are often used to optimize the molecular structures of newly synthesized compounds and to calculate various quantum chemical parameters that can be correlated with their reactivity and biological activity. For example, DFT has been used to study the molecular geometry and electron distribution of pyridylpyrazole derivatives. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding chemical reactivity and electronic transitions, are commonly calculated using DFT. The HOMO-LUMO energy gap can provide insights into the stability and reactivity of a molecule. nih.gov

TD-DFT calculations are particularly useful for interpreting the absorption and emission spectra of fluorescent molecules. In a comprehensive study of pyrazolo[1,5-a]pyrimidine-based fluorophores, DFT and TD-DFT calculations were employed to understand their photophysical properties. rsc.org The study revealed that electron-donating groups at position 7 of the fused ring system favor large absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org Conversely, electron-withdrawing groups at the same position result in lower intensities. rsc.org These theoretical findings were in good agreement with experimental data, providing a solid basis for the rational design of new fluorescent probes. rsc.org

The following table summarizes key parameters obtained from DFT and TD-DFT studies on pyrazolo[1,5-a]pyridine and related derivatives.

Compound FamilyComputational MethodKey FindingsReference
Pyrazolo[1,5-a]pyrimidine-based fluorophoresDFT and TD-DFTElucidation of electronic structure and interpretation of absorption/emission spectra; role of electron-donating/withdrawing groups in photophysical properties. rsc.org
Pyridylpyrazole derivativeDFT (BLYP, PW91, PWC)Calculation of HOMO-LUMO energy gap, binding energies, and electron deformation densities; identification of electrophile and nucleophile centers. nih.gov
Pyridine dicarboxylic acidsDFT (B3LYP/6-311G(d,p))Investigation of molecular and electronic properties to predict corrosion inhibition efficiency. electrochemsci.org
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivativesDFT (B3LYP/6-311G(d,p) and 6-311++G(2d,2p))Calculation of molecular properties and optimization of molecular structures. modern-journals.com

These theoretical studies provide valuable insights that complement experimental findings and guide the development of new materials and therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms for the synthesis of pyrazolo[1,5-a]pyridines is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. Computational and experimental studies have been conducted to elucidate the pathways involved in the formation of this important heterocyclic scaffold.

One of the common routes to pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles such as alkynes and alkenes. nih.gov A proposed mechanistic pathway for this annulation process has been supported by spectroscopic analysis and, in some cases, confirmed by X-ray single-crystal techniques. nih.gov

Another approach involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method can be promoted by acetic acid and molecular oxygen, offering an efficient and atom-economical route to pyrazolo[1,5-a]pyridine derivatives. acs.org Mechanistic studies, including kinetic isotope effect experiments and density functional theory (DFT) calculations, have been employed to outline plausible reaction pathways for palladium(II)-catalyzed C-H bond activation in the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives. researchgate.net

Furthermore, a copper-catalyzed radical annulation has been described for the synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines. researchgate.net This process offers a complementary method to access substituted derivatives that are challenging to obtain through other routes. researchgate.net

The table below highlights different synthetic methods for pyrazolo[1,5-a]pyridines and the proposed mechanistic features.

Reaction TypeReactantsKey Mechanistic FeaturesReference
[3+2] CycloadditionN-iminopyridinium ylides and alkynes/alkenesConcerted [3+2] annulation process. nih.gov
Cross-Dehydrogenative CouplingN-amino-2-iminopyridines and 1,3-dicarbonyl compoundsPromoted by acetic acid and molecular oxygen. acs.org
C-H Bond ActivationPyrazolo[1,5-a]pyridine precursorsPalladium(II)-catalyzed direct cross-dehydrogenative coupling. researchgate.net
Radical Annulation-Copper-catalyzed process. researchgate.net

These mechanistic investigations are essential for advancing the synthetic chemistry of pyrazolo[1,5-a]pyridines and enabling the efficient production of diverse derivatives for various applications.

Q & A

Q. What are the key synthetic methodologies for preparing pyrazolo[1,5-a]pyridine-5-boronic acid and its derivatives?

this compound is typically synthesized via cross-coupling reactions or functionalization of preformed pyrazolo[1,5-a]pyridine scaffolds. A three-step one-pot regioselective synthesis using catalysts (e.g., Lewis acids) enables efficient construction of the core structure, followed by boronation at position 5 . Microwave-assisted reactions with 5-aminopyrazole precursors and boronic acid pinacol esters under controlled conditions (e.g., solvent polarity, temperature) are also effective for introducing the boronic acid moiety .

Q. How can researchers characterize the structural purity of this compound?

Characterization relies on a combination of:

  • Elemental Analysis : To verify empirical formulas (e.g., C, H, N content within ±0.4% deviation) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., [M+H]+ ion matching calculated values within 0.0003 Da) .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to confirm regiochemistry and boron integration (e.g., 11B^{11}\text{B} signals at δ 25–35 ppm for boronic acids) .

Q. What are the typical applications of this compound in medicinal chemistry?

The boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives, which are pivotal in developing kinase inhibitors (e.g., PI3Kα, CDK2) and antiviral agents. Its role as a synthetic intermediate is highlighted in studies targeting non-benzodiazepine neuroactive compounds and corticotropin-releasing factor antagonists .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura coupling of this compound be addressed?

Regioselectivity is influenced by:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) enhances coupling at sterically accessible positions .
  • Protecting Groups : Temporary protection of reactive sites (e.g., using pinacol esters) minimizes undesired side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) improve reaction efficiency by stabilizing boronate intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Conflicting data (e.g., unexpected 13C^{13}\text{C} shifts or HRMS deviations) require:

  • Comparative Analysis : Cross-referencing with synthesized analogs (e.g., methyl or halogen-substituted derivatives) .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and verify experimental assignments .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and boron coordination geometry .

Q. How do reaction conditions influence by-product formation in this compound synthesis?

  • Temperature Control : Elevated temperatures (>100°C) may lead to deboronation or ring-opening by-products.
  • pH Sensitivity : Neutral to slightly acidic conditions (pH 6–7) stabilize the boronic acid group, while alkaline conditions promote hydrolysis .
  • Catalyst Loading : Excess Pd catalysts can induce homocoupling by-products, necessitating precise stoichiometry .

Q. What methodologies optimize the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3, 5, and 7 with electron-withdrawing groups (e.g., -CF3_3) or heteroaromatic rings enhances target affinity .
  • Pharmacokinetic Profiling : LogP adjustments via esterification or PEGylation improve solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.